7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Description

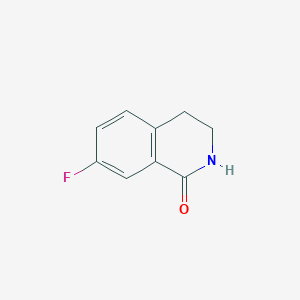

Structure

3D Structure

Propriétés

IUPAC Name |

7-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFGFHFWYZFNDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591009 | |

| Record name | 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-83-6 | |

| Record name | 7-Fluoro-3,4-dihydro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Fluoro 3,4 Dihydroisoquinolin 1 2h One and Analogues

Established Reaction Pathways for the Dihydroisoquinolinone Nucleus

The formation of the dihydroisoquinolinone core is achievable through several well-documented synthetic strategies, from classic multicomponent reactions to modern metal-catalyzed cross-couplings and electrochemical methods.

The Castagnoli-Cushman Reaction (CCR) is a powerful tool for synthesizing substituted lactams. nih.gov It typically involves the [4+2]-type cyclocondensation of a cyclic anhydride (B1165640) with an imine. nih.gov For the synthesis of dihydroisoquinolinone cores, homophthalic anhydride is a commonly used and highly reactive anhydride partner. nih.govfigshare.com

Recent advancements have led to modified, multicomponent versions of the CCR. A notable three-component reaction (3CR) utilizes a homophthalic anhydride, an amine, and an aldehyde to produce dihydroisoquinolones with good yields and high diastereoselectivity. organic-chemistry.org This approach often proceeds without the need for dehydrating agents or Lewis acid catalysts, allowing for the simultaneous mixing of all reagents. organic-chemistry.orgresearchgate.net Mechanistic studies suggest that the reaction proceeds through amide-acid intermediates that exist in equilibrium with their anhydride forms before reacting with the aldehyde in a Mannich-like mechanism to form the final lactam product. figshare.comorganic-chemistry.org

This methodology has been successfully applied to generate a wide array of 3,4-dihydroisoquinolin-1(2H)-one derivatives for biological screening. rsc.org For instance, the reaction of homophthalic anhydride with various aldehydes and 2-(4-Fluorophenyl)ethan-1-amine could theoretically yield analogues of the target compound. A study synthesizing 59 such derivatives for antioomycete activity screening demonstrated the versatility of this reaction. rsc.org

Below is a table showcasing examples of 3,4-dihydroisoquinolin-1(2H)-one derivatives synthesized via the Castagnoli-Cushman reaction.

| Entry | N-Substituent | 3-Position Substituent | Product | Yield (%) | Ref |

| 1 | Benzyl | Phenyl | 2-Benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 72 | rsc.org |

| 2 | 4-Fluorophenyl | Phenyl | 2-(4-Fluorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 75.8 | rsc.org |

| 3 | 4-Iodophenyl | Phenyl | 2-(4-Iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 80.3 | rsc.org |

| 4 | Naphthalen-2-yl | Phenyl | 2-(Naphthalen-2-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 73.4 | rsc.org |

This table is interactive and can be sorted by column headers.

Intramolecular cyclization represents a direct and fundamental approach to forming the dihydroisoquinolinone ring system. This strategy involves a precursor molecule containing all the necessary atoms, which is then induced to form the bicyclic structure.

A specific synthesis for 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one employs the cyclization of a carbamic acid derivative. chemicalbook.com The starting material, methyl N-[2-(4-fluorophenyl)ethyl]carbamate, undergoes intramolecular Friedel-Crafts-type acylation in the presence of a strong acid, such as trifluoromethanesulfonic acid, at temperatures ranging from 0 to 70 °C to yield the desired product. chemicalbook.com Another key intermediate, 8-fluoro-3,4-dihydroisoquinoline, can be synthesized via a directed ortho-lithiation reaction followed by cyclization. nih.govmdpi.comproquest.com

The general principle involves creating a bond between the aromatic ring and the ethylamine (B1201723) side chain. For example, the intramolecular cyclization of a delta-hydroxy acid to form a delta-lactone is an analogous process where a hydroxyl group attacks a carboxylic acid within the same molecule. youtube.com Similarly, cascade reactions involving an intramolecular Prins cyclization followed by a Friedel-Crafts reaction demonstrate the power of intramolecular strategies to build complex cyclic systems efficiently. beilstein-journals.org

Carbonylation reactions, which introduce a carbonyl group (C=O) into a molecule, serve as a potent method for constructing carbonyl-containing heterocycles like dihydroisoquinolinones. These reactions often utilize carbon monoxide (CO) gas in conjunction with a transition-metal catalyst. youtube.com

A modern approach that exemplifies this strategy is the Rhodium(III)-catalyzed tandem C-H allylation/N-alkylation annulation. nih.gov In this one-pot synthesis, an N-methoxybenzamide derivative reacts with an allylic carbonate, such as 2-methylidenetrimethylene carbonate. nih.gov The reaction proceeds under mild conditions and involves the rhodium catalyst facilitating a C-H activation and allylation, followed by an intramolecular N-alkylation (cyclization) that incorporates the carbonyl group to form the 3,4-dihydroisoquinolin-1(2H)-one scaffold. nih.gov This method displays broad substrate scope and high functional-group compatibility. nih.gov

Both metal-catalyzed and metal-free synthetic routes have been developed for the dihydroisoquinolinone nucleus, offering a choice between different catalytic systems and reaction conditions.

Metal-Catalyzed Methods: Transition-metal catalysis is a cornerstone of modern organic synthesis. Earth-abundant metals like cobalt and precious metals like rhodium have been employed to construct dihydroisoquinolinones. nih.govresearchgate.net A cost-effective approach uses a cobalt-catalyzed electrochemical annulation of amides and alkenes. researchgate.net This reaction proceeds via a C-H/N-H activation pathway in a simple undivided cell, where the catalyst is regenerated by anodic oxidation, avoiding the need for stoichiometric chemical oxidants. researchgate.netresearchgate.net Rhodium(III)-catalyzed systems are also highly effective, enabling tandem reactions to access the dihydroisoquinolinone core under mild conditions. nih.gov

Metal-Free Methods: To enhance the environmental benignity of the synthesis, metal-free approaches have been explored. researchgate.net A visible-light-promoted radical cascade cyclization of cinnamamides with α-oxocarboxylic acids provides access to dihydroquinolinone scaffolds without the need for expensive and toxic metal photocatalysts. researchgate.net Another strategy involves the visible-light-catalyzed synthesis of 3-methyl-3,4-dihydroisoquinolin-1(2H)-one, which proceeds under metal-free conditions. dntb.gov.ua Additionally, aerobic, metal-free methods have been reported for synthesizing related fused quinolinones, using acetic acid as the solvent and oxygen as the terminal oxidant. scispace.com

| Method | Catalyst/Promoter | Key Transformation | Advantage | Ref |

| Metal-Catalyzed | Cobalt/Electrolysis | C-H/N-H Annulation | Cost-effective, avoids chemical oxidants | researchgate.net |

| Metal-Catalyzed | Rhodium(III) | C-H Allylation/N-Alkylation | Mild conditions, high compatibility | nih.gov |

| Metal-Free | Visible Light | Radical Cascade Cyclization | Environmentally benign, no metal catalyst | researchgate.net |

| Metal-Free | Visible Light/Photocatalyst | Cyclization | Avoids heavy metals | dntb.gov.ua |

This table provides a comparative overview of different catalytic approaches.

Electrochemical synthesis offers a green and efficient alternative to traditional chemical oxidation. The synthesis of 3,4-dihydroisoquinolin-1(2H)-ones can be achieved through the direct electrochemical oxidation of the corresponding N-substituted tetrahydroisoquinolines. x-mol.com This method provides an environmentally friendly way to construct the C=O bond, often in a simple, undivided cell setup under mild conditions. x-mol.com

The reaction can be mediated by reagents such as diethyl phosphite. x-mol.com Other approaches include organo-photocatalysis, where an organic dye like eosin (B541160) Y uses visible light and oxygen as a green oxidant to promote the α-oxidation of N-substituted tetrahydroisoquinolines to the desired dihydroisoquinolones in high yields at room temperature. researchgate.net These methods are often initiated by the substrates themselves acting as photosensitizers, obviating the need for external metal photocatalysts. researchgate.net The general principle is related to the electrochemical oxidation of phenols, which can yield quinones through the formation of a phenoxonium ion intermediate. nih.gov

The Schmidt reaction is a classic organic reaction where an azide (B81097) reacts with a carbonyl compound under acidic conditions to yield an amine or an amide, accompanied by the expulsion of dinitrogen gas. wikipedia.org When a ketone is used as the substrate, the reaction produces a substituted amide, a transformation directly applicable to the formation of a lactam ring. wikipedia.orglibretexts.org

The mechanism for ketones involves protonation of the carbonyl, nucleophilic attack by hydrazoic acid to form an azidohydrin intermediate, and subsequent rearrangement with loss of nitrogen, analogous to a Beckmann rearrangement. wikipedia.orglibretexts.org An intramolecular version of the Schmidt reaction is particularly powerful for synthesizing cyclic amides (lactams). wikipedia.org For the synthesis of a dihydroisoquinolinone, a hypothetical precursor such as an appropriately substituted 2-(2-oxoethyl)benzoic acid derivative could be treated with an azide under acidic conditions. The intramolecular reaction between the ketone and the azide functionality would lead to ring expansion and formation of the desired seven-membered lactam ring fused to the benzene (B151609) ring. While direct examples for this compound are not prominent, the adaptation of this reaction remains a viable synthetic strategy. organic-chemistry.org

Targeted Synthesis of Fluorinated Dihydroisoquinolinone Derivatives

The construction of the this compound core and its analogues involves several strategic approaches, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Regioselective Introduction of the Fluoro Moiety

The regioselective synthesis of this compound is most commonly achieved by utilizing a starting material that already contains the fluorine atom at the desired position. The key strategy involves the cyclization of a substituted 2-phenylethylamine derivative. In this approach, the regioselectivity of the final product is dictated by the substitution pattern of the precursor.

A prominent example is the cyclization of a precursor like N-[2-(4-fluorophenyl)ethyl]carbamic acid methyl ester. The fluorine atom is present on the phenyl ring of the starting material, and a subsequent intramolecular cyclization reaction, such as a Friedel-Crafts-type acylation, leads to the formation of the dihydroisoquinolinone ring system with the fluorine atom locked in the 7-position. This method ensures complete regioselectivity, as the position of the fluorine is predetermined by the structure of the initial reactant.

Other general strategies for synthesizing substituted isoquinolinone skeletons include remote-site-selective cascade addition/cyclization of unactivated C(sp³)–H bonds, which proceeds via a 1,5-hydrogen atom transfer (HAT) process. rsc.org While powerful for creating the core structure, the specific application to introduce a fluorine atom directly onto a pre-formed dihydroisoquinolinone ring at the 7-position is less commonly reported, making the use of pre-fluorinated precursors a more reliable method for regiocontrol.

Multi-Step Synthetic Sequences for this compound

A well-established multi-step synthesis for this compound involves the cyclization of a carbamate (B1207046) precursor under acidic conditions. This method provides a reliable route to the target compound with a good yield.

A specific protocol starts from Carbamic acid, N-[2-(4-fluorophenyl)ethyl]-, methyl ester. chemicalbook.com This precursor undergoes an intramolecular cyclization reaction when treated with trifluoromethanesulfonic acid. The reaction proceeds at temperatures ranging from 0 to 70 °C over a period of 28 hours to afford this compound in high yield. chemicalbook.com

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| Carbamic acid, N-[2-(4-fluorophenyl)ethyl]-, methyl ester | Trifluoromethanesulfonic acid | 0 - 70 °C, 28 h | This compound | 91% | chemicalbook.com |

This synthetic sequence highlights a robust and efficient method for the preparation of the target molecule. The availability of the fluorinated phenylethylamine precursor is key to the success of this route.

Ortho-Lithiation-Based Syntheses for Fluorinated Analogues

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.net While a direct ortho-lithiation to introduce fluorine at the 7-position of a pre-existing dihydroisoquinolinone is challenging, this methodology is highly effective for synthesizing fluorinated isoquinoline (B145761) precursors which can then be converted to the desired dihydroisoquinolinones. The fluorine atom itself can act as a directing group for lithiation. nih.gov

A notable example is the synthesis of 8-fluoro-3,4-dihydroisoquinoline, an isomer of the target compound. nih.gov This synthesis starts with the acylation of 2-(3-fluorophenyl)ethylamine with pivaloyl chloride. The resulting pivaloylamide undergoes ortho-lithiation directed by the pivaloylamide group at the position ortho to the ethylamine side chain. Subsequent cyclization yields the 8-fluoro-3,4-dihydroisoquinoline. nih.govorgsyn.org This principle can be adapted to synthesize other fluorinated analogues by choosing appropriately substituted starting materials.

| Precursor | Key Step | Product | Significance | Reference |

| 2-(3-fluorophenyl)ethylamine | Directed ortho-lithiation, Cyclization | 8-Fluoro-3,4-dihydroisoquinoline | Demonstrates the utility of ortho-lithiation for preparing fluorinated isoquinoline systems. | nih.gov |

This strategy underscores the potential of ortho-lithiation in generating a library of fluorinated dihydroisoquinolinone analogues, where the position of the fluorine atom can be precisely controlled by the selection of the starting materials and directing groups.

Asymmetric Synthesis and Chiral Induction for Dihydroisoquinolinone Derivatives

The development of asymmetric syntheses to produce enantiomerically pure dihydroisoquinolinone derivatives is of significant interest, as chirality often plays a crucial role in the biological activity of drug molecules. While specific examples for the asymmetric synthesis of this compound are not extensively documented in readily available literature, general principles of asymmetric synthesis can be applied to this class of compounds.

One common approach involves the use of a chiral auxiliary. A chiral group can be temporarily attached to the precursor molecule to direct a stereoselective reaction, after which it is removed to yield the enantiomerically enriched product. Another strategy is the use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of a key bond-forming reaction.

For related heterocyclic systems, chemoenzymatic methods have been successfully employed. For instance, the asymmetric synthesis of enantioenriched dihydrobenzoxazinones and dihydroquinoxalinones has been achieved using enzymes like EDDS lyase to catalyze a highly stereoselective hydroamination step. nih.gov Similar enzymatic or organocatalytic approaches could potentially be developed for the asymmetric synthesis of fluorinated dihydroisoquinolinones. This could involve, for example, the asymmetric reduction of a corresponding imine precursor or an enantioselective cyclization reaction.

The synthesis of a protected dihydroxypiperazic acid derivative via an asymmetric α-hydrazination highlights a flexible route that can be adapted for other nitrogen-containing heterocycles. Such strategies, involving key asymmetric steps like hydrazination, dihydroxylation, or intramolecular cyclization, provide a framework for the future development of asymmetric routes to chiral this compound and its analogues.

Medicinal Chemistry and Drug Design Principles Applied to 7 Fluoro 3,4 Dihydroisoquinolin 1 2h One

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one scaffold, SAR investigations focus on systematically altering different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

The 3,4-dihydroisoquinolin-1(2H)-one core is a versatile scaffold that allows for extensive chemical modification at several positions. Research has shown that substitutions on the aromatic ring, the nitrogen atom (position 2), and the carbon at position 3 can significantly influence biological activity. nih.govnih.gov

In a study exploring antioomycete activity, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized. The key findings highlighted the importance of specific substituents for potency. For instance, the introduction of a phenyl group at position 3 and a carboxyl group at position 4 were critical features. nih.gov Further modifications on the N-phenyl ring at position 2 demonstrated that electron-withdrawing groups were generally favorable for activity. nih.govrsc.org

Specifically, compound I23 (2-(4-fluorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid) showed the highest potency against the phytopathogen Pythium recalcitrans, with an EC50 value of 14 μM. nih.govrsc.org This was superior to the commercial agent hymexazol. The study emphasized the necessity of the C4-carboxyl group for activity. nih.gov

Another area of modification involves the linker between the core and peripheral groups. In a series of tetrahydroisoquinoline-based inhibitors of M. tb ATP synthase, the nature of the linker at position 7 was found to be crucial. Linkers such as –CH2– or –CONH– were more effective than –CO– or –COCH2– linkers, suggesting that the precise positioning of a terminal aromatic ring is important for target binding. nih.gov

Table 1: SAR of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives against P. recalcitrans

| Compound ID | Substitution at N-2 | Substitution at C-3 | Substitution at C-4 | EC50 (μM) |

|---|---|---|---|---|

| I23 | 4-fluorophenyl | phenyl | -COOH | 14 |

| I25 | 4-chlorophenyl | phenyl | -COOH | Data not specified as most potent |

| I26 | 4-bromophenyl | phenyl | -COOH | Data not specified as most potent |

| I28 | 4-(trifluoromethoxy)phenyl | phenyl | -COOH | Data not specified as most potent |

| Hymexazol (Control) | N/A | 37.7 |

The introduction of fluorine into drug candidates is a common medicinal chemistry strategy used to modulate various properties, including metabolic stability, binding affinity, and membrane permeability. nih.govnih.gov In the context of the this compound scaffold, the fluorine atom at the 7-position can significantly influence its biological profile.

For example, in a study on tricyclic analogues of acyclovir (B1169) and ganciclovir, fluorine substitution was found to reduce antiviral activity. nih.gov However, the same modification resulted in pronounced cytostatic agents with potency and selectivity comparable to the parent compounds. This highlights the dual nature of fluorine substitution, where it can decrease activity against one target while enhancing it against another. nih.gov

In another instance, fluoro-substitution was employed as a bioisosteric strategy to improve the metabolic stability of 3,4-dihydroquinazoline derivatives. nih.gov A derivative, 8h (KCP10068F) , containing a 4-fluorobenzyl amide, exhibited a nearly two-fold increase in liver metabolic stability in both rat and human microsomes compared to its non-fluorinated parent compound, KYS05090S. nih.gov This demonstrates that the strategic placement of fluorine, such as in the 7-position of the isoquinolinone core, can be a key tactic for enhancing drug-like properties.

QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orglongdom.org These models help in predicting the activity of novel molecules and guide the design of more potent compounds. jocpr.comnih.gov

For the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a 3D-QSAR study was conducted to understand the structural requirements for antioomycete activity. nih.govrsc.org Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the researchers developed models that correlated the structural features of the synthesized derivatives with their observed potency.

The QSAR models revealed several key insights:

Steric and Electrostatic Fields: The models indicated that bulky substituents on the N-phenyl ring were detrimental to activity. Conversely, electronegative groups at the para-position of the N-phenyl ring were found to be favorable.

Hydrogen Bond Donors/Acceptors: The analysis highlighted the importance of hydrogen bond acceptor fields near the C4-carboxyl group, reinforcing its necessity for biological activity.

Hydrophobic Fields: The models also provided information on favorable and unfavorable hydrophobic regions, guiding future modifications to optimize interactions with the target.

These QSAR models provide a quantitative framework for the observed SAR, allowing for a more rational design of future derivatives with potentially enhanced activity. nih.govrsc.org

Rational Drug Design Strategies

Rational drug design utilizes the knowledge of a biological target's structure and the SAR of known ligands to design new, more effective therapeutic agents. researchgate.netresearchgate.netnih.gov This approach aims to reduce the time and cost associated with drug discovery.

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for discovering novel lead compounds and optimizing existing ones. scite.airesearchgate.net Bioisosterism involves replacing a functional group with another that retains similar biological activity, often to improve pharmacokinetic properties or circumvent patents. researchgate.netu-strasbg.fr Scaffold hopping is a more drastic form of this, where the central core of a molecule is replaced with a structurally different scaffold that maintains a similar 3D arrangement of key binding groups. nih.gov

For a scaffold like this compound, these strategies can be applied to explore new chemical space. For instance, the lactam (cyclic amide) of the isoquinolinone core could be bioisosterically replaced with other groups like a lactone or a thiolactam to probe for improved activity or properties.

A relevant example of scaffold hopping was demonstrated in the development of HIV-1 RNase H inhibitors. nih.gov The initial hit compound, a thienopyrimidinone derivative, contained a thiophene (B33073) ring, which can be a potential toxicophore. Through scaffold hopping, the thieno[2,3-d]pyrimidin-4(3H)-one core was successfully replaced with a quinazolinone scaffold. nih.gov This led to a new series of highly active allosteric inhibitors, demonstrating the utility of this approach in generating novel and potentially safer chemotypes. nih.gov

Fragment-Based Drug Discovery (FBDD) is an established method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments). nih.govnih.gov These fragments typically have weak binding affinity but do so efficiently, making them excellent starting points for chemical elaboration into potent leads. scispace.comwiley-vch.de

A compound is generally considered a fragment if it adheres to the "Rule of Three":

Molecular weight ≤ 300 Da

Hydrogen bond donors ≤ 3

Hydrogen bond acceptors ≤ 3

cLogP ≤ 3

The this compound molecule itself (Molecular Formula: C₉H₈FNO, Molecular Weight: 165.16 g/mol ) fits well within these fragment guidelines. chemicalbook.comuni.lu A study specifically on the design and synthesis of dihydroisoquinolones for FBDD highlights their value as fragments. scispace.com The scaffold provides a rigid core with vectors for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent, lead-like molecule once a binding mode to a protein target is identified, often through techniques like X-ray crystallography. scispace.comrsc.org The dihydroisoquinolinone core can be derivatized with various functional groups (amines, alcohols, halogens) that can serve as binding groups or as synthetic handles for further optimization. scispace.com

Design of Hybrid Molecules Incorporating the Dihydroisoquinolinone Unit

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores, or active structural units, into a single hybrid molecule. researchgate.net The goal is to create a new chemical entity with an improved affinity and efficacy profile, or with a dual mechanism of action that can address multiple biological targets simultaneously. researchgate.netnih.gov This approach has gained significant interest in the development of novel anticancer and antimalarial agents. researchgate.netnih.gov

The 3,4-dihydroisoquinolin-1(2H)-one unit can serve as a foundational scaffold in the design of such hybrid molecules. By combining this core with other known active moieties, researchers can explore new chemical space and develop compounds with unique pharmacological profiles. For example, a strategy could involve linking the dihydroisoquinolinone scaffold to a pharmacophore known to inhibit a specific enzyme, while the dihydroisoquinolinone part of the molecule provides favorable pharmacokinetic properties or secondary binding interactions. The synthesis of these hybrids often involves multi-step reactions, such as the Castagnoli–Cushman reaction or nucleophilic substitution, to connect the different structural components. nih.govnih.gov

Lead Compound Identification and Optimization

The journey from a promising scaffold like this compound to a viable drug candidate involves a systematic process of lead compound identification and optimization. uwec.edu This process begins with screening to identify initial "hits" and culminates in the refinement of those hits to produce a lead compound with potent activity and drug-like properties. uwec.edunih.gov

The initial step in identifying a lead compound is typically a screening campaign. uwec.edu This involves testing a library of compounds for their ability to produce a desired biological effect.

Screening Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large, diverse chemical libraries against a specific biological target. nih.gov For instance, a library containing derivatives of 3,4-dihydroisoquinolin-1(2H)-one could be screened for activity against a particular enzyme or receptor. In one study, 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold were synthesized and screened for antioomycete activity against several phytopathogens. nih.govrsc.org

Fragment-Based Screening: This approach uses smaller, lower-affinity compounds ("fragments") to probe the binding site of a target. Hits from this type of screen are then grown or linked together to create more potent lead compounds. nih.gov

Virtual Screening (VS): Computational methods, such as molecular docking, can be used to screen vast virtual libraries of compounds against a 3D model of a biological target. mdpi.com This in silico approach helps to prioritize which compounds should be synthesized and tested in the lab, saving time and resources. mdpi.com

Hit Validation: Once initial hits are identified from a screen, they must undergo a rigorous validation process to confirm their activity and rule out false positives. nih.gov This is a critical step before committing resources to lead optimization. nih.gov Key validation methods include:

Resynthesis and Confirmation: The hit compound is resynthesized from scratch and re-tested in the primary assay to ensure the observed activity is reproducible and not due to an impurity from the original sample. nih.gov

Orthogonal Assays: The activity of the hit is confirmed using a different, independent assay. This helps to ensure the observed effect is not an artifact of the primary screening technology. nih.gov

Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can directly measure the binding of the compound to the target protein, confirming a true interaction and providing data on binding affinity and kinetics. nih.gov

Following hit validation, the lead optimization phase begins. This involves a medicinal chemistry effort to systematically modify the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties. uwec.edunih.gov A key part of this process is the exploration of Structure-Activity Relationships (SAR), which describe how specific changes to a molecule's structure affect its biological activity. nih.gov

Case Study: Dihydroisoquinolinone Derivatives as Antioomycete Agents In a study aimed at developing agents for plant disease management, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and tested against the oomycete Pythium recalcitrans. nih.govrsc.org The initial screening identified several active compounds, which were then optimized. The research revealed that the presence of a C4-carboxyl group was crucial for activity. nih.gov Through systematic modifications, compound I23 was identified as the most potent derivative. nih.govrsc.org

Table 1: Antioomycete Activity of Selected 3,4-dihydroisoquinolin-1(2H)-one Derivatives

| Compound | R Group (at position 2) | R' Group (at position 3) | EC₅₀ (μM) against P. recalcitrans |

|---|---|---|---|

| I23 | 4-Fluorophenyl | Phenyl | 14.0 |

| I25 nih.gov | 4-Chlorophenyl | Phenyl | >100 |

| I27 rsc.org | 4-Iodophenyl | Phenyl | >100 |

| I10 nih.govrsc.org | 3-Phenylpropyl | Phenyl | >100 |

| Hymexazol (Control) | N/A | N/A | 37.7 nih.govrsc.org |

Table data sourced from references nih.gov, rsc.org, and rsc.org.

The data shows that substituting the N-phenyl ring with a fluorine atom at the 4-position (Compound I23 ) resulted in significantly higher potency compared to other halogen substitutions (chloro, iodo) or larger alkyl groups. nih.govrsc.org Compound I23 was more than twice as potent as the commercial fungicide hymexazol. nih.govrsc.org Further in vivo testing showed that I23 had a preventive efficacy of 96.5% at a dose of 5.0 mg per pot. nih.govrsc.org

Case Study: Tetrahydroisoquinoline Derivatives as Influenza PAN Inhibitors In a separate line of research, a class of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives (a scaffold closely related to dihydroisoquinolinone) was discovered and optimized as potent inhibitors of the influenza virus PA endonuclease (PAN). nih.gov Using a structure-guided design and fragment growing strategy, researchers systematically explored the SAR. This iterative process of design, synthesis, and testing led to the development of lead compound 13e , which demonstrated potent antiviral activity in cell culture. nih.gov

Table 2: Optimization of Tetrahydroisoquinoline Derivatives as Influenza PAN Inhibitors

| Compound | Key Structural Features | EC₅₀ (μM) against H1N1 Virus |

|---|---|---|

| Initial Hit | Core tetrahydroisoquinoline scaffold | Moderate Activity |

| 13e (Lead Compound) | 1,3-cis-2-substituted-1-(3,4-dihydroxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | 4.50 |

Table data sourced from reference nih.gov.

This optimization effort highlights how detailed structural analysis can guide the modification of a core scaffold to achieve a significant enhancement in pharmacological efficacy, ultimately producing a lead compound with a potent EC₅₀ value of 4.50 μM against the H1N1 influenza virus in MDCK cells. nih.gov

Biological Activities and Pharmacological Mechanisms of 7 Fluoro 3,4 Dihydroisoquinolin 1 2h One Derivatives

Poly(ADP-ribose) Polymerase (PARP) Inhibition

A significant area of research for 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one derivatives has been their activity as inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP is a family of enzymes critical for cellular processes, most notably DNA damage repair. nih.govmdpi.com PARP1, the most abundant member, detects single-strand breaks (SSBs) in DNA and facilitates their repair. nih.govnih.gov Inhibition of this process is a key strategy in cancer therapy. ptfarm.pl

Derivatives based on a 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold have been synthesized and evaluated for their inhibitory activity against the key isoforms PARP1 and PARP2. nih.gov The introduction of a fluorine atom at the C-7 position of the isoquinolinone ring was a critical modification in developing potent inhibitors.

A lead compound identified from this series, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , demonstrated significant inhibitory potency. nih.gov The inhibitory activities of this lead compound and related analogs were determined using in vitro enzymatic assays, with results often presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Below is a table summarizing the PARP1 and PARP2 inhibition data for selected 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives.

Table 1: In Vitro Inhibition of PARP1 and PARP2 by this compound Derivatives Data sourced from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. nih.gov

| Compound Name | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) |

| 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | 4.6 | 1.6 |

| 4-((4-phenylpiperazin-1-yl)carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | 2.7 | 1.2 |

| 4-((4-(pyridin-2-yl)piperazin-1-yl)carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | 1.8 | 0.8 |

| Olaparib (Reference) | 1.9 | 1.1 |

The mechanism by which these derivatives inhibit PARP enzymes is based on their function as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) mimetics. nih.govnih.gov PARP enzymes use NAD+ as a substrate to synthesize poly(ADP-ribose) chains, which signal and recruit other DNA repair proteins to the site of damage. researchgate.netdrugtargetreview.com

The 3,4-dihydroisoquinolin-1(2H)-one derivatives are designed to occupy the NAD+ binding pocket in the catalytic domain of the PARP enzyme. mdpi.comnih.gov The core structure, particularly the amide motif embedded within the lactam ring, mimics the nicotinamide portion of NAD+. nih.gov By competitively binding to this site, the inhibitors prevent NAD+ from accessing the enzyme, thereby blocking the synthesis of poly(ADP-ribose) and halting the DNA repair signaling cascade. nih.govmdpi.com In silico docking simulations have corroborated these structure-activity relationships, confirming that the compounds fit within the enzyme's active site. nih.gov

The clinical utility of PARP inhibitors has been established by approved drugs such as Olaparib, Rucaparib, and Niraparib. nih.govnih.gov A comparative analysis is therefore essential to contextualize the potential of new derivatives. The lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , and its non-fluorinated analog have been compared to Olaparib. nih.gov

While the inhibitory potencies against PARP1/2 are comparable to Olaparib (as shown in Table 1), the novel derivatives demonstrated potential advantages in their physicochemical and pharmacokinetic profiles, such as lower molecular weight and improved hydrophilicity. nih.gov

Benchmark inhibitors differ in their potency and selectivity. For instance, Talazoparib is recognized as a highly potent PARP trapper, being more efficient than Niraparib, which in turn is more potent than Olaparib and Rucaparib. nih.gov PARP trapping, where the inhibitor not only blocks catalytic activity but also locks the PARP enzyme onto the DNA, is a significant contributor to cytotoxicity. nih.govdrugtargetreview.com While the primary inhibition of PARP1 is considered responsible for clinical efficacy, the effects of PARP2 inhibition are still being investigated. nih.gov

Antineoplastic Activity

The inhibition of PARP by this compound derivatives translates into antineoplastic activity, primarily through a mechanism known as synthetic lethality. nih.govnih.gov

While derivatives of this compound are established as potent PARP inhibitors, comprehensive public data on their specific cytotoxic effects across a wide range of cancer cell lines is limited. nih.gov However, the broader class of isoquinolin-1(2H)-one derivatives has demonstrated significant antiproliferative activity. univ.kiev.ua For example, studies on 3-aminoisoquinolin-1(2H)-one derivatives have shown efficacy against various human tumor cell lines. univ.kiev.ua One lead compound from this related series showed notable activity against breast cancer and melanoma cell lines. univ.kiev.ua

The table below presents growth inhibition data for a lead 3-aminoisoquinolin-1(2H)-one derivative to illustrate the anticancer potential of the isoquinolinone scaffold.

Table 2: In Vitro Growth Inhibition by a 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one Derivative Data sourced from NCI-60 screen of a related isoquinolinone derivative. univ.kiev.ua

| Cell Line | Cancer Type | Growth Percent (%) |

| MDA-MB-468 | Breast Cancer | 10.72 |

| MCF7 | Breast Cancer | 26.62 |

| UO-31 | Renal Cancer | 22.78 |

| SK-MEL-5 | Melanoma | 22.08 |

The primary proposed mechanism of anticancer action for this compound derivatives is synthetic lethality . nih.govnih.gov This phenomenon occurs when a combination of two genetic events leads to cell death, whereas a single event alone would not. nih.gov

In the context of PARP inhibitors, the two events are:

Inhibition of PARP: The drug blocks the repair of DNA single-strand breaks (SSBs). nih.govacs.org

Defective Homologous Recombination Repair (HRR): The cancer cell has pre-existing mutations in genes essential for repairing more complex double-strand breaks (DSBs), such as BRCA1 or BRCA2. nih.govnih.gov

When PARP is inhibited, unrepaired SSBs accumulate. During DNA replication, these SSBs are converted into toxic DSBs. nih.gov In a healthy cell, these DSBs would be repaired by the HRR pathway. However, in cancer cells with BRCA1/2 mutations, the HRR pathway is already compromised. nih.govnih.gov The cell is unable to repair the overwhelming DNA damage, leading to genomic instability and ultimately apoptosis (programmed cell death). mdpi.com This targeted approach selectively kills cancer cells with specific DNA repair defects while largely sparing normal cells, which have a functional HRR pathway. nih.govptfarm.pl

A secondary, but crucial, component of the mechanism is PARP trapping , where the inhibitor stabilizes the PARP protein on the DNA, creating a physical obstruction that is itself a toxic lesion. nih.govdrugtargetreview.com This PARP-DNA complex can interfere with DNA replication and transcription, further contributing to cytotoxicity. drugtargetreview.com The induction of apoptosis is the final step, resulting from the irreparable DNA damage and cellular stress. mdpi.com

Synergistic Effects in Combination Chemotherapy Regimens

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a privileged structure in the development of new therapeutic agents, including those with antitumor properties. nih.govkthmcollege.ac.in Derivatives of this core structure have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. nih.gov For instance, a novel series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were designed as PARP inhibitors. The research led to the identification of 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one as a lead compound for further preclinical development due to its favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov While the potential for these PARP inhibitors to be used in combination chemotherapy is significant, specific studies detailing synergistic effects of this compound derivatives in such regimens are not extensively documented in the available literature. Further research has explored other variations, such as 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones, identifying compounds with potent activity against various cancer cell lines.

Anti-Oomycete Activity for Plant Disease Management

In the field of agricultural science, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized and evaluated for their potential to manage plant diseases caused by oomycetes. nih.gov Research has demonstrated that these compounds can be more effective against oomycetes than against other fungal phytopathogens. nih.govrsc.orgrsc.org

Efficacy Against Specific Phytopathogens (e.g., Pythium recalcitrans)

A study involving 59 synthesized derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold found significant anti-oomycete activity against Pythium recalcitrans. nih.gov One derivative, compound I23, was particularly potent, exhibiting an in vitro EC₅₀ value of 14 µM. nih.govrsc.org This demonstrated a higher potency than the commercial fungicide hymexazol, which has an EC₅₀ of 37.7 µM. nih.govrsc.orgrsc.org Furthermore, in vivo tests showed that compound I23 had a preventive efficacy of 96.5% when applied at a dose of 5.0 mg per pot. nih.govrsc.org

**Table 1: Comparative Efficacy of Compound I23 and Hymexazol Against *P. recalcitrans***

| Compound | In Vitro EC₅₀ (µM) | In Vivo Preventive Efficacy (5.0 mg/pot) |

|---|---|---|

| Compound I23 | 14.0 | 96.5% |

| Hymexazol | 37.7 | Not Reported |

Data sourced from studies on 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.govrsc.org

Investigations into the Physiological and Biochemical Mode of Action

Investigations into how these derivatives exert their anti-oomycete effects point towards a specific mechanism of action. nih.govrsc.org Analysis based on physiological and biochemical observations, alongside ultrastructural and lipidomic studies, suggests that the primary mode of action for potent compounds like I23 is the disruption of the pathogen's cellular membrane systems. nih.govrsc.orgrsc.org This understanding is crucial for the further development of more effective agents based on this scaffold. nih.gov

Disruption of Pathogen Biological Membrane Systems

The efficacy of 3,4-dihydroisoquinolin-1(2H)-one derivatives against P. recalcitrans is attributed to their ability to compromise the pathogen's biological membranes. nih.govrsc.org This disruption was concluded following a comprehensive analysis that included physiological, biochemical, and lipidomic approaches. nih.gov The resulting damage to the membrane systems is the likely cause of the observed anti-oomycete activity, providing a clear target for the rational design of new plant disease management agents. nih.govrsc.org

Other Identified Biological Activities

Modulation of Formyl Peptide Receptor 2 (FPR2)

Beyond cancer and agricultural applications, derivatives of this compound have been identified as modulators of the Formyl Peptide Receptor 2 (FPR2). nih.gov FPR2 is a G-protein coupled receptor that plays a critical role in the innate immune response and the resolution of inflammation. nih.govnih.gov Agonists of this receptor are being investigated for their therapeutic potential in treating conditions with underlying chronic neuroinflammation. nih.gov

In a search for new FPR2 agonists with improved metabolic stability, researchers synthesized a series of ureidopropanamide derivatives. nih.gov One such compound, (R)-1-(3-(4-Cyanophenyl)-1-(7-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-3-(4-fluorophenyl)urea, incorporates the this compound moiety. This specific structural element was introduced to potentially prevent oxidative metabolism, thereby enhancing the compound's stability while aiming for high potency as an FPR2 agonist. nih.gov This highlights the utility of the this compound scaffold in developing modulators for inflammatory pathways. nih.gov

Potassium Channel Modulatory Effects

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold are being investigated for their potential to modulate voltage-gated potassium (Kv) channels. These channels are crucial for a wide range of physiological processes, including the regulation of neuronal excitability, cardiac action potential repolarization, and cellular proliferation. nih.gov The modulation of Kv channels, therefore, presents a significant opportunity for developing new treatments for neurological, cardiovascular, and metabolic disorders. nih.gov

The therapeutic strategy often involves either blocking or activating these channels. For instance, enhancing the activity of KCNQ (Kv7) channels can reduce neuronal hyperexcitability, making them a target for anti-epileptic drugs. nih.govdntb.gov.ua Conversely, inhibiting specific Kv channels, like Kv1.3 in T lymphocytes, can produce immunosuppressive effects, which is beneficial for treating autoimmune diseases. mdpi.com

Research into related heterocyclic structures, such as 3,4-dihydro-2H-1,4-benzoxazine derivatives, has shown that specific substitutions on the aromatic ring are critical for potent potassium channel activating activity. nih.gov For example, electron-withdrawing groups at certain positions can enhance potency. nih.gov While direct studies on this compound derivatives are not extensively documented in the provided context, the known effects of fluorine substitution on molecular conformation and electronic properties suggest that such derivatives could offer novel selectivity and potency profiles for various potassium channel subtypes. nih.gov The development of small molecule modulators for Kv channels remains an active area of research, with a focus on achieving isoform selectivity to minimize off-target effects. nih.govnih.gov

Table 1: Examples of Potassium Channel Modulators and Their Targets This table is based on data for related compound classes and illustrates the types of modulatory effects being explored.

| Compound Class | Target Channel(s) | Observed Effect | Potential Application | Reference |

|---|---|---|---|---|

| Benzoxazine Derivatives | Potassium Channels | Activation | Antihypertensive | nih.gov |

| Flupirtine | Kv7.2-Kv7.5 | Agonist/Activation | Analgesic, Neuroprotection | nih.gov |

| Prenylated Flavonoids | Kv1.3 | Inhibition | Immunosuppression | mdpi.com |

| BDS-I Toxin | Kv3.4 | Selective Blocker | Neurological Research | mdpi.com |

Anticonvulsant Properties and GABAA Receptor Interactions

The core structure of isoquinolinone is related to other heterocyclic systems, like quinazolinones, which have been extensively studied for their anticonvulsant properties. nih.govmdpi.commdpi.com A primary mechanism for this activity is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor. mdpi.comunifi.it The GABAA receptor is a ligand-gated ion channel that, upon activation, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability. unifi.it

Derivatives of quinazolin-4(3H)-one have demonstrated significant anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govbiointerfaceresearch.com Structure-activity relationship (SAR) studies of these compounds reveal that specific substitutions at positions 2 and 3 of the quinazolinone ring are crucial for potency and efficacy. mdpi.com For example, lipophilic groups at certain positions can enhance the anticonvulsant effect. nih.gov

Molecular docking studies suggest that these compounds bind to the benzodiazepine (B76468) site on the GABAA receptor, which is located at the interface between the α and γ subunits. unifi.itnih.gov This binding enhances the receptor's response to GABA, thereby increasing inhibitory neurotransmission. nih.gov Given the structural similarities between the isoquinolinone and quinazolinone scaffolds, it is plausible that this compound derivatives could be designed to interact with the GABAA receptor, potentially offering a novel class of anticonvulsant agents. The fluorine substituent could influence binding affinity and pharmacokinetic properties.

Table 2: Anticonvulsant Activity of Representative Quinazolin-4(3H)-one Derivatives

| Compound | Test Model | Activity | Potential Mechanism | Reference |

|---|---|---|---|---|

| Compound 8 | scPTZ | 100% protection | GABAA Modulation / HCA II Inhibition | nih.gov |

| Compound 13 | scPTZ | 100% protection | GABAA Modulation / HCA II Inhibition | nih.gov |

| Compound 19 | scPTZ | 100% protection | GABAA Modulation / HCA II Inhibition | nih.gov |

| Compound 5d | MES / scPTZ | ED50 = 140 mg/kg | GABAA Receptor Affinity | mdpi.com |

| Compound 8b | PTZ-induced seizure | High protection | GABAA Receptor Modulation | mdpi.com |

Anti-inflammatory and Immunomodulatory Potentials

Chronic inflammation is a key factor in numerous diseases, and targeting the signaling pathways that control it is a major therapeutic strategy. Research on compounds structurally related to 3,4-dihydroisoquinolin-1(2H)-one, such as 3,4-dihydronaphthalen-1(2H)-one and benzo[h]quinazoline derivatives, has identified significant anti-inflammatory activity. nih.govresearchgate.netnih.gov

A key pathway implicated in inflammation is the nuclear factor kappa B (NF-κB) signaling cascade. nih.gov Under normal conditions, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. nih.govnih.gov Certain fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been shown to inhibit this pathway by reducing the phosphorylation of both IκBα and the p65 subunit of NF-κB. nih.gov

Another important target in the inflammatory response is the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome. nih.gov This multi-protein complex, when activated, triggers the maturation of pro-inflammatory cytokines. Derivatives of 3,4-dihydronaphthalen-1(2H)-one have demonstrated the ability to block the assembly and activation of the NLRP3 inflammasome. nih.gov Furthermore, some heterocyclic compounds exhibit immunomodulatory effects by down-regulating T-cell activation markers and blocking cell cycle progression in activated immune cells. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for developing novel anti-inflammatory and immunomodulatory agents that target pathways like NF-κB and the NLRP3 inflammasome.

Antithrombotic Activity via Factor VIIa Inhibition

The coagulation cascade is a series of enzymatic reactions leading to the formation of a blood clot. Factor VIIa (FVIIa) is a serine protease that plays a critical role in initiating this cascade. nih.gov When complexed with its cofactor, tissue factor (TF), it activates Factor X and Factor IX, propagating the clotting process. nih.gov Inhibition of the TF:FVIIa complex is therefore a key strategy for developing antithrombotic drugs to manage thrombotic diseases. nih.gov

Recombinant human FVIIa (rFVIIa) is used therapeutically to control bleeding in hemophilia patients with inhibitors to other clotting factors. nih.govsevenfact.com The development of small molecule inhibitors targeting FVIIa has been an area of significant interest. nih.gov These inhibitors can act by directly blocking the active site or by binding to allosteric sites that interfere with substrate or cofactor binding. nih.gov

While direct evidence for this compound derivatives as FVIIa inhibitors is not present in the provided search results, related heterocyclic scaffolds have been explored for anticoagulant activity. For example, derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one have been identified as inhibitors of other coagulation factors like Factor Xa and Factor XIa. mdpi.com This indicates that quinolinone-type structures can serve as platforms for designing inhibitors of serine proteases within the coagulation cascade. The design of a specific derivative of this compound that could fit into the active site of FVIIa represents a potential avenue for creating novel oral anticoagulants.

Histone Deacetylase (HDAC) Inhibition (Implicit in some isoquinolinone scaffolds)

Histone deacetylases (HDACs) are enzymes that play a central role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.govmdpi.com This deacetylation generally leads to chromatin condensation and transcriptional repression. nih.gov The aberrant function of HDACs is linked to various cancers, making them a validated target for anticancer drug development. researchgate.netekb.eg

The isoquinoline (B145761) and tetrahydroisoquinoline scaffolds have been successfully utilized to develop potent HDAC inhibitors. nih.govresearchgate.netnih.gov These inhibitors typically feature three key structural components: a zinc-binding group (often a hydroxamic acid), a linker chain, and a "cap" group that interacts with the surface of the enzyme. nih.govnih.gov The isoquinolinone core can serve as part of this cap group.

Studies have shown that isoquinoline-based hydroxamic acids exhibit excellent inhibitory activity against Class I HDACs, such as HDAC1, 3, and 6. researchgate.netnih.gov For instance, one study reported a tetrahydroisoquinoline derivative, compound 82, which showed superior HDAC inhibition and anti-proliferative activity against cancer cell lines compared to the reference drug Vorinostat. nih.gov The substitution pattern on the isoquinoline ring is critical for activity. This established role of the isoquinoline scaffold in HDAC inhibition strongly implies that derivatives of this compound could be developed as effective HDAC inhibitors, with the fluorine atom potentially modifying isoform selectivity and potency. nih.gov

Table 3: Examples of Isoquinoline-Based HDAC Inhibitors

| Compound | Target HDAC(s) | Activity (IC50) | Cell Line Activity | Reference |

|---|---|---|---|---|

| Compound 82 | HDAC1, 3, 6 | Potent (values not specified) | Strong inhibition of multiple cancer cell lines | nih.gov |

| Compound 10c | HDAC1, 3, 6 | 4.17 nM, 4.00 nM, 3.77 nM | Anti-proliferative in RPMI 8226, HCT 116, Hep G2 | nih.gov |

| Compound 79 | HDAC1, 3, 6 | Good inhibitory profile | Anti-proliferative in HCT-116, RPMI-8226, HepG2 | researchgate.net |

Computational and in Silico Studies of 7 Fluoro 3,4 Dihydroisoquinolin 1 2h One

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is instrumental in understanding how a ligand, such as 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy for different conformations and orientations.

Studies on related isoquinoline (B145761) and quinoline (B57606) derivatives demonstrate that this class of compounds can engage with a variety of biological targets. nih.govnih.gov For this compound, docking simulations would be crucial to identify potential protein targets and to understand the structural basis of its activity.

Elucidation of Key Binding Interactions and Active Site Recognition

The primary goal of molecular docking is to elucidate the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for molecular recognition and biological activity. For the this compound scaffold, several key interactions would be anticipated within a protein's active site:

Hydrogen Bonds: The lactam moiety (the -C=O and -NH groups) of the isoquinolinone core provides both a hydrogen bond donor (N-H) and an acceptor (C=O), which can form strong, directional interactions with amino acid residues like aspartate, glutamate, serine, and threonine.

Hydrophobic Interactions: The dihydroisoquinoline ring system is largely hydrophobic and can form favorable van der Waals interactions with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine.

π-Interactions: The aromatic ring of the scaffold can participate in various π-interactions, including π-π stacking with aromatic residues (phenylalanine, tyrosine, tryptophan) and cation-π interactions with charged residues (lysine, arginine).

Fluorine-Specific Interactions: The fluorine atom at the 7-position is highly electronegative and can participate in dipole-dipole interactions, and in some cases, can act as a weak hydrogen bond acceptor. beilstein-journals.org

A typical molecular docking study would generate a table summarizing these interactions, providing a rationale for the observed binding affinity.

Table 1: Potential Binding Interactions for this compound in a Hypothetical Kinase Active Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (C=O) | Lys, Arg, Ser | 2.8 - 3.5 |

| Hydrogen Bond (Donor) | Amide Nitrogen (N-H) | Asp, Glu, Gln | 2.9 - 3.6 |

| π-π Stacking | Aromatic Ring | Phe, Tyr, Trp | 3.5 - 4.5 |

| Hydrophobic Interaction | Dihydroisoquinoline Core | Val, Leu, Ile, Ala | 3.0 - 5.0 |

| Halogen Interaction | Fluorine at C7 | Electrophilic atoms, backbone carbonyls | ~3.0 |

Conformational Analysis and Ligand Pose Prediction

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For a semi-flexible molecule like this compound, the dihydroisoquinoline ring typically adopts a half-chair conformation. The introduction of the fluorine atom can subtly influence these conformational preferences through stereoelectronic effects. beilstein-journals.orgnih.gov

During molecular docking, various possible conformations (poses) of the ligand are sampled within the active site. A scoring function then estimates the binding affinity for each pose, and the highest-scoring pose is predicted as the most likely binding mode. This predicted pose is crucial for understanding structure-activity relationships (SAR) and for guiding the design of new, more potent analogues. mdpi.comnih.gov

Table 2: Key Parameters in Conformational and Docking Analysis

| Parameter | Description | Typical Output/Value |

|---|---|---|

| Binding Affinity | Predicted free energy of binding. | kcal/mol (e.g., -7.0 to -10.0 kcal/mol for active compounds). researchgate.net |

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed molecules. Used to compare docked poses to a known binding mode. | Ångstroms (Å) (A value < 2.0 Å is generally considered a good prediction). |

| Torsional Angles | Rotation around single bonds, defining the molecule's conformation. | Degrees (°) |

| Energy Minima | Low-energy, stable conformations of the molecule. | Relative energy (kcal/mol) |

Advanced Computational Chemistry Approaches

Beyond static docking, more advanced computational methods can provide deeper insights into the dynamic nature of ligand-protein interactions and help in the discovery of novel compounds.

Molecular Dynamics Simulations to Understand Binding Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms in the ligand-protein complex over time, providing valuable information on the stability of the binding pose and the flexibility of the protein. mdpi.com For this compound, an MD simulation could confirm if the key interactions predicted by docking are maintained over a simulated time period (e.g., 100 nanoseconds), thus validating the docking results. nih.govmdpi.com

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. dergipark.org.trresearchgate.net For this compound, a pharmacophore model could be generated based on its key features: a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a hydrophobic region.

This model can then be used as a 3D query to perform a virtual screen of large chemical databases containing millions of compounds. nih.govnih.gov The goal is to identify other, structurally diverse molecules that match the pharmacophore and are therefore likely to bind to the same target, accelerating the discovery of new lead compounds. dergipark.org.trresearchgate.net

Table 3: A Typical Virtual Screening Workflow

| Step | Description | Objective |

|---|---|---|

| 1. Library Preparation | Collection and filtering of large compound databases (e.g., ZINC, ChemBridge). | Create a high-quality, diverse set of molecules for screening. |

| 2. Pharmacophore-Based Screening | Use the 3D pharmacophore model as a filter to rapidly screen the library. | Identify molecules with the correct arrangement of functional groups. nih.gov |

| 3. Molecular Docking | Dock the "hit" compounds from the pharmacophore screen into the target's active site. | Rank hits based on predicted binding affinity and pose. nih.gov |

| 4. ADMET Filtering | Apply computational filters for drug-like properties. | Eliminate compounds with predicted poor pharmacokinetic profiles. mdpi.com |

| 5. Hit Selection | Visually inspect the top-ranked compounds and select a diverse set for experimental testing. | Identify promising candidates for synthesis and biological evaluation. |

In Silico Predictions of Pharmacological Parameters

In early-stage drug discovery, it is crucial to assess the potential pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net In silico tools can predict these properties from the molecular structure alone, helping to identify potential liabilities before significant resources are invested. pharmaron.comnih.gov For this compound, these predictions can guide chemical modifications to improve its drug-like characteristics. mdpi.comeurekaselect.com

Table 4: Predicted In Silico Pharmacological Parameters for this compound

| Parameter | Property Class | Predicted Value/Classification | Significance |

|---|---|---|---|

| Molecular Weight | Physicochemical | 165.16 g/mol chemicalbook.com | Complies with Lipinski's Rule of Five (<500) |

| LogP (Lipophilicity) | Physicochemical | ~1.5 - 2.0 | Optimal range for membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | Absorption | ~49.4 Ų | Good potential for oral bioavailability (typically TPSA < 140 Ų). |

| Aqueous Solubility (LogS) | Absorption | Moderately Soluble | Affects absorption and formulation. |

| Blood-Brain Barrier (BBB) Permeation | Distribution | Predicted to be BBB non-permeant | Indicates potential for low CNS side effects. |

| CYP450 Inhibition | Metabolism | Predicted non-inhibitor of major isoforms (e.g., 2D6, 3A4) | Low potential for drug-drug interactions. |

| hERG Inhibition | Toxicity | Low Risk | Predicts low risk of cardiotoxicity. |

Preclinical Evaluation and Translational Research Prospects

In Vitro and In Vivo Assessment of Efficacy

While direct efficacy data for 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one is not available, research on analogous structures highlights the typical evaluation process. For instance, a study on various 3,4-dihydroisoquinolin-1(2H)-one derivatives synthesized for potential use as antioomycete agents demonstrated their efficacy in both in vitro and in vivo settings. nih.govrsc.org One of the most potent derivatives, compound I23, showed significant in vitro activity against the phytopathogen Pythium recalcitrans. nih.govrsc.org

Table 1: Example of In Vitro Efficacy of a Dihydroisoquinolinone Derivative

| Compound | Target Organism | EC₅₀ Value (µM) |

|---|---|---|

| Compound I23 | Pythium recalcitrans | 14 |

| Hymexazol (Control) | Pythium recalcitrans | 37.7 |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Data sourced from nih.govrsc.org.

This derivative also demonstrated preventive efficacy in an in vivo model using Nicotiana benthamiana plants. nih.govrsc.orgnih.gov Such studies, although in an agricultural context, exemplify the standard preclinical pipeline of moving from cellular assays to whole-organism testing.

In a therapeutically relevant area, a series of (S)-2,7-substituted-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, which are structurally related to the dihydroisoquinolinone core, were evaluated as potential anti-diabetic agents. nih.gov The lead compound from this series, compound 14c , was assessed for its in vitro activity as a dual agonist for peroxisome proliferator-activated receptors (PPARα/γ) and as an inhibitor of protein-tyrosine phosphatase 1B (PTP-1B). nih.gov

Table 2: Example of In Vitro Activity of a Tetrahydroisoquinoline Derivative

| Compound | Target | Activity | Value (µM) |

|---|---|---|---|

| Compound 14c | Human PPARα | EC₅₀ | 0.20 |

| Human PPARγ | EC₅₀ | 0.14 | |

| Human PTP-1B | IC₅₀ | 1.85 |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from nih.gov.

The compound subsequently showed significant hypoglycemic and hypotriglyceridemic effects in in vivo studies using diabetic KK-Ay mice, demonstrating its potential therapeutic efficacy. nih.gov These examples underscore the critical role of both in vitro and in vivo models in establishing a preclinical proof-of-concept for compounds based on the isoquinoline (B145761) scaffold.

Potential for Clinical Translation and Therapeutic Development

The ultimate goal of preclinical research is to identify compounds with a high potential for successful clinical translation. The dihydroisoquinolinone scaffold has emerged as a "privileged scaffold" in drug discovery, particularly in oncology. nih.gov A prime example of this is the development of NVP-CGM097, a dihydroisoquinolinone derivative that functions as a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. nih.gov

The p53 tumor suppressor protein is a critical regulator of cell growth and is often inactivated in cancer cells. nih.gov In many tumors with non-mutated (wild-type) p53, its function is suppressed by the Murine Double Minute 2 (MDM2) protein. nih.govbeilstein-journals.org Inhibiting the interaction between MDM2 and p53 can reactivate p53's tumor-suppressing functions. NVP-CGM097 was discovered through efforts to identify small molecules that could achieve this. nih.gov After demonstrating an excellent profile in preclinical pharmacology and toxicology studies, NVP-CGM097 was selected as a clinical candidate and entered Phase 1 clinical trials for patients with p53 wild-type tumors. nih.gov The progression of this dihydroisoquinolinone derivative into clinical development underscores the therapeutic potential of this class of compounds.

Another promising target for this scaffold is Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that is overexpressed in various cancers and plays a role in oncogenic processes. nih.gov Several PRMT5 inhibitors are currently in clinical trials, establishing it as an attractive drug target in oncology. nih.gov The versatility of the dihydroisoquinolinone core allows for structural modifications to target different proteins, suggesting that derivatives like this compound could potentially be optimized as inhibitors for targets such as MDM2 or PRMT5.

Future Research Directions and Challenges in Dihydroisoquinolinone Research

Despite the promise shown by compounds like NVP-CGM097, the development of dihydroisoquinolinone-based therapeutics faces several challenges inherent to modern drug discovery. The path from identifying a promising hit compound to a marketable drug is long, costly, and has a high attrition rate. mdpi.commdpi.com

One of the significant challenges for this class, particularly for MDM2 inhibitors, is managing on-target toxicity. Because the p53 pathway is crucial for normal cell function, inhibiting its regulator, MDM2, can lead to side effects, with dose-dependent hematological toxicity being a notable concern. nih.gov A key future research direction is to develop strategies that can improve the therapeutic window. This could involve creating multi-target agents or developing targeted degradation strategies (e.g., PROTACs) based on the MDM2 inhibitor scaffold to enhance anti-tumor activity while potentially reducing toxicity. nih.gov

For other targets like PRMT5, a future research avenue is to move beyond inhibiting the primary catalytic site. Researchers are exploring the development of first-in-class inhibitors that target the interaction between PRMT5 and its substrate adaptor proteins. nih.gov This approach could lead to novel inhibitors that selectively target specific functions of PRMT5, potentially offering a better safety profile. nih.gov

Furthermore, a persistent challenge in drug discovery is the translation of results from preclinical models to human patients. nih.gov Inaccuracies in disease modeling can lead to the failure of drug candidates in clinical trials. nih.gov Future research will need to leverage more sophisticated models, such as patient-derived organoids and advanced in silico computational methods, to better predict human responses and improve the success rate of clinical translation for dihydroisoquinolinone-based drug candidates. mdpi.com

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, and how can reaction conditions be optimized?

- Methodology : A metal-free hydroxyalkylation-initiated radical cyclization of N-allylbenzamide derivatives enables direct construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. Key steps include C(sp³)-H bond cleavage, oxyalkylation of the double bond, and intramolecular cyclization. Optimization involves varying solvents (e.g., ethanol, DCM), reaction temperatures (25–80°C), and radical initiators (e.g., DTBP) to improve yields .

- Validation : Monitor reaction progress via TLC and characterize intermediates using and .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXS-97 for structure solution and SHELXL-97 for refinement) to process data. Key parameters include space group determination (e.g., monoclinic C2/c), bond angle/geometry analysis, and hydrogen bonding networks .

- Example : A related compound, 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one, was resolved with a = 21.350 Å, b = 11.067 Å, and β = 100.227°, providing a template for fluorine-substituted analogs .

Q. What preliminary biological activities have been reported for this compound derivatives?

- Findings : Derivatives exhibit inhibitory activity against therapeutic targets like EZH2 (epigenetic regulator) and BACE-1 (Alzheimer’s disease target). For example, (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one (PF-06821497) showed nanomolar potency against EZH2 in preclinical studies .

- Assay Design : Use fluorescence polarization assays for EZH2 inhibition and FRET-based enzymatic assays for BACE-1 activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

- Strategy :

Substitution Patterns : Introduce electron-withdrawing groups (e.g., Cl, Br) at positions 5 or 6 to enhance binding to hydrophobic pockets (e.g., in BACE-1 inhibitors) .

Ring Modifications : Compare dihydroisoquinolinone vs. tetrahydroisoquinoline cores to evaluate conformational flexibility and target engagement .

Bioisosteres : Replace the fluorine atom with other halogens or methoxy groups to modulate pharmacokinetics (e.g., plasma stability) .

- Data Analysis : Use IC values from dose-response curves and molecular docking (e.g., Glide, AutoDock) to correlate structural features with activity .

Q. How can computational methods resolve contradictions in activity data across different derivatives?

- Approach :